5-Bromo-4-(1H-imidazol-1-YL(diphenyl)methyl)-2-(methylthio)pyrimidine
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Overview
Description
5-Bromo-4-(1H-imidazol-1-YL(diphenyl)methyl)-2-(methylthio)pyrimidine is a complex organic compound that features a bromine atom, an imidazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(1H-imidazol-1-YL(diphenyl)methyl)-2-(methylthio)pyrimidine typically involves multi-step organic reactions. The process often starts with the preparation of the imidazole and pyrimidine rings separately, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, methylthiolating agents, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(1H-imidazol-1-YL(diphenyl)methyl)-2-(methylthio)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom could yield a variety of substituted derivatives .
Scientific Research Applications
5-Bromo-4-(1H-imidazol-1-YL(diphenyl)methyl)-2-(methylthio)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(1H-imidazol-1-YL(diphenyl)methyl)-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-4-(methylthio)-1H-imidazol-1-yl)pyridine: This compound shares the imidazole and bromine functionalities but differs in the pyridine ring structure.
5-Bromo-2-(methylthio)pyrimidine: This compound lacks the imidazole ring and the diphenylmethyl group.
Uniqueness
5-Bromo-4-(1H-imidazol-1-YL(diphenyl)methyl)-2-(methylthio)pyrimidine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
74840-40-7 |
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Molecular Formula |
C21H17BrN4S |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
5-bromo-4-[imidazol-1-yl(diphenyl)methyl]-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C21H17BrN4S/c1-27-20-24-14-18(22)19(25-20)21(26-13-12-23-15-26,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 |
InChI Key |
JPHVUOJCXRKILP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4)Br |
Origin of Product |
United States |
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